![molecular formula C20H24N2O3 B5854160 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine
Overview
Description
1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine, also known as DAPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine is not yet fully understood. However, it has been suggested that 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine may act as a serotonin receptor agonist and/or a dopamine receptor antagonist. These actions may contribute to the antidepressant and anxiolytic effects of 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine has been shown to exhibit various biochemical and physiological effects. In animal studies, 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine has also been shown to decrease the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which may contribute to its potential as a therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine in lab experiments is that it has been extensively studied and its biological activities are well characterized. However, one limitation is that the exact mechanism of action is not yet fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a treatment for other psychiatric disorders such as anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine and to identify any potential side effects or limitations of its use in scientific research.
Synthesis Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine involves the reaction of 3,4-dimethoxyphenylacetic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 3,4-dimethoxyphenylacetic acid and the amino group of phenylpiperazine.
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including antidepressant, anxiolytic, and antinociceptive effects. 1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-8-16(14-19(18)25-2)15-20(23)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKANZFVMJQLDRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328569 | |
Record name | 2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200787 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
CAS RN |
346698-76-8 | |
Record name | 2-(3,4-dimethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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